molecular formula C12H18ClN3 B1463689 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine CAS No. 1250521-39-1

6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine

Cat. No.: B1463689
CAS No.: 1250521-39-1
M. Wt: 239.74 g/mol
InChI Key: GPYBXRQBCGSVCF-UHFFFAOYSA-N
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Description

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, a methyl group at position 2, and a cycloheptylamino group at position 2. Pyrimidines are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their ability to mimic endogenous biomolecules, enabling interactions with enzymes and receptors .

Properties

IUPAC Name

6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-9-14-11(13)8-12(15-9)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBXRQBCGSVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrimidine Core

The core pyrimidine ring is synthesized through a condensation reaction involving β-dicarbonyl compounds and guanidine derivatives. This classical approach enables the formation of the heterocyclic scaffold with functional groups positioned for further substitution.

  • Reaction Conditions: Typically under acidic or basic catalysis, with reflux in solvents such as ethanol or dimethylformamide (DMF).
  • Yield Optimization: Adjusting temperature (80–120°C), stoichiometry of reactants, and solvent polarity enhances the yield, which can range from 50% to over 70% based on literature reports.

Selective Chlorination at Position 6

The pyrimidine intermediate undergoes chlorination at position 6 using phosphorus oxychloride (POCl₃), a reagent known for its efficiency in halogenating heterocycles.

  • Reaction Conditions: Conducted at elevated temperatures (around 80°C) with controlled addition of POCl₃.
  • Outcome: Formation of 6-chloro-derivatives, which serve as key intermediates for subsequent nucleophilic substitution.

Nucleophilic Substitution with Cycloheptylamine

The chlorinated pyrimidine intermediate reacts with cycloheptylamine to introduce the cycloheptyl amino group at position 4.

  • Reaction Conditions: Reflux in polar aprotic solvents such as DMF or ethanol with bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) to facilitate substitution.
  • Reaction Optimization: Stoichiometry of cycloheptylamine and base, temperature control, and reaction time are critical for maximizing yield and purity.

Detailed Synthesis Data and Conditions

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
1. Pyrimidine ring formation β-dicarbonyl + guanidine Ethanol/DMF 80–120°C 4–8 hours 50–70 Catalyzed by acid/base
2. Chlorination POCl₃ Dichloromethane (DCM) 80°C 2–4 hours 60–75 Excess POCl₃ used
3. Nucleophilic substitution Cycloheptylamine + pyrimidine chloride Ethanol/DMF Reflux (~100°C) 12–24 hours 45–65 Base (TEA or K₂CO₃) added

Reaction Mechanisms and Optimization Strategies

Pyrimidine Ring Formation

The condensation of β-dicarbonyl compounds with guanidine proceeds via nucleophilic attack, cyclization, and dehydration steps, forming the heterocyclic core. Optimization involves:

  • Using freshly distilled solvents to prevent side reactions.
  • Fine-tuning temperature and molar ratios to maximize yield.
  • Employing catalysts or microwave irradiation to accelerate the reaction.

Chlorination

POCl₃ reacts with the pyrimidine ring, replacing the hydroxyl or amino groups at position 6 with chlorine. Control of reaction temperature and excess reagent ensures selective chlorination without over-halogenation.

Nucleophilic Substitution

Cycloheptylamine displaces the chlorine atom via an SNAr mechanism, facilitated by the electron-deficient pyrimidine ring. The presence of a base deprotonates the amine, increasing nucleophilicity.

Data Tables and Research Findings

Yield and Reaction Conditions Summary

Step Reagents Solvent Temperature Yield (%) References
Pyrimidine core synthesis β-dicarbonyl + guanidine Ethanol/DMF 80–120°C 50–70 ,
Chlorination POCl₃ DCM 80°C 60–75
Amination Cycloheptylamine + chloropyrimidine Ethanol/DMF Reflux 45–65 ,

Research Findings

  • The optimized nucleophilic substitution yields are typically around 50–65%, with reaction times of 12–24 hours, depending on conditions.
  • Purification via column chromatography or recrystallization from suitable solvents (ethanol, ethyl acetate/hexane) is essential for obtaining high-purity products.
  • The reaction's success hinges on controlling temperature and stoichiometry, with excess cycloheptylamine often improving yields.

Notes and Considerations

  • Purity Control: Use NMR, HRMS, and elemental analysis to confirm structure and purity.
  • Stability: Store intermediates under inert atmosphere at low temperatures to prevent hydrolysis or decomposition.
  • Scale-Up: Continuous flow synthesis techniques can be employed for industrial-scale production, enhancing reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Cycloheptylamine in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Overview

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered significant interest in various scientific fields due to its diverse applications in chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which contribute to its biological activity and potential therapeutic uses.

Chemistry

This compound serves as a building block in the synthesis of more complex pyrimidine derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a valuable intermediate in organic synthesis.

Reaction TypeExamples of Reagents
OxidationHydrogen peroxide (H2_2O2_2), KMnO4_4
ReductionLithium aluminum hydride (LiAlH4_4), NaBH4_4
Nucleophilic SubstitutionAmines, thiols

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may interact with specific molecular targets, leading to alterations in cellular processes relevant to disease mechanisms.

Medicine

Research indicates that this compound has potential therapeutic applications, particularly in:

  • Anticancer Research : The compound has shown promise in inhibiting tumor growth through various mechanisms of action.
  • Antimicrobial Activity : Its derivatives have been evaluated for their effectiveness against various pathogens, indicating potential use in treating infections.

Industry

In the industrial sector, this compound is utilized in the development of:

  • Agrochemicals : It can be modified to create herbicides or fungicides.
  • Pharmaceuticals : Its unique properties allow for the design of new drugs targeting specific diseases.

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of novel pyrimidine derivatives and their anticancer activities. The findings indicated that certain derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antifungal Properties

Research documented in PMC highlighted the antifungal activities of pyrimidine derivatives, including those related to this compound. The study demonstrated effectiveness against several phytopathogenic fungi, indicating its application in agricultural biotechnology .

Mechanism of Action

The mechanism of action of 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Substituent Comparison and Key Properties
Compound Name Substituents (Position) Molecular Weight Key Properties
6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine Cl (6), CH₃ (2), cycloheptyl (4) ~255.7 g/mol* High lipophilicity, steric bulk
6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine () Cl (6), CH₃ (2), cyclohexyl (4) ~241.7 g/mol Moderate lipophilicity, smaller ring
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine () Cl (5), CH₃ (6), pyridinyl (2), phenethyl (4) ~353.8 g/mol Enhanced π-π stacking (pyridinyl), polar substituents
6-Chloro-N,N-dimethylpyrimidin-4-amine () Cl (6), N,N-dimethyl (4) ~171.6 g/mol High solubility, low steric hindrance
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine () Cl (6), I (5), SCH₃ (2) ~331.6 g/mol High molecular weight, reactive methylthio group

*Estimated based on structural analogs.

Key Observations :

  • Cycloalkyl vs.
  • Methylthio vs.
  • Iodine Substituents : The iodo group in and increases molecular weight and polarizability, which may improve binding in halogen-bonding interactions but reduce metabolic stability .

Biological Activity

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a chlorine atom and a cycloheptyl group. Its molecular formula is C12H16ClN3C_{12}H_{16}ClN_3 with a molecular weight of approximately 227.73 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator , potentially affecting various cellular processes. The exact pathways are still under investigation, but initial findings indicate that it may alter signaling pathways relevant to disease processes .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Antimicrobial Activity : Studies have shown promising results against various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications.
  • Enzyme Inhibition : Its ability to inhibit specific enzymes may offer pathways for treating metabolic disorders or cancers.

Table 1: Summary of Biological Activities

Activity TypeAssessed Organisms/Cell LinesResult Summary
AntimicrobialGram-positive bacteriaSignificant inhibition observed
AntifungalPhytopathogenic fungiEffective against multiple strains
CytotoxicityCancer cell lines (e.g., MCF-7)Dose-dependent cytotoxicity noted

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study : A series of experiments assessed the effectiveness of this compound against various bacterial and fungal pathogens. The compound demonstrated significant antimicrobial properties, outperforming some traditional antibiotics .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values indicated effective concentrations for inducing cell death .
  • Enzyme Inhibition Analysis : Research focused on the compound's ability to inhibit specific enzymes linked to cancer proliferation. Initial findings suggest that it could inhibit key metabolic pathways, making it a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine, and how can reaction yields be optimized?

  • Methodology : Begin with nucleophilic substitution of the 6-chloro group in pyrimidine derivatives using cycloheptylamine under reflux conditions (e.g., in ethanol or DMF). Monitor reaction progress via TLC or HPLC. Optimize yields (typically 7–24% for analogous compounds) by adjusting stoichiometry, temperature (80–120°C), and solvent polarity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproduct formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use 1^1H and 13^13C NMR to confirm substitution patterns and cycloheptyl group integration. Compare chemical shifts with analogous pyrimidine derivatives (e.g., δ 2.3–2.5 ppm for methyl groups; δ 4.1–4.3 ppm for cycloheptyl protons) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : Assess stability under ambient conditions via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition peaks. Store in airtight, light-protected containers at –20°C. Avoid prolonged exposure to moisture due to potential hydrolysis of the chloro-pyrimidine moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., kinases or receptors). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying sites for structural modifications (e.g., introducing electron-withdrawing groups at the 2-methyl position) . Validate predictions with synthesis and bioassays.

Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. crystallographic results)?

  • Methodology : Cross-validate using multiple techniques:

  • NMR : Confirm dynamic conformational changes (e.g., cycloheptyl ring flexibility) via variable-temperature NMR.
  • X-ray crystallography : Resolve static structures to identify hydrogen bonding (e.g., N–H⋯N interactions stabilizing pyrimidine conformation) .
  • Theoretical calculations : Compare DFT-optimized geometries with experimental data to reconcile discrepancies .

Q. What insights do crystal structures provide for understanding intermolecular interactions?

  • Methodology : Analyze X-ray data to identify weak interactions (e.g., C–H⋯π, C–H⋯O) that stabilize crystal packing. For example, the methyl group at C2 may form C–H⋯O bonds with methoxy groups in adjacent molecules, influencing solubility and melting points . Compare torsion angles (e.g., dihedral angles between pyrimidine and cycloheptyl groups) to assess steric effects .

Q. How can reaction parameters be systematically screened for scalable synthesis?

  • Methodology : Employ design of experiments (DoE) to evaluate variables (solvent, catalyst, time). For instance, use ICReDD’s reaction path search methods, combining quantum chemical calculations (Gaussian, ORCA) with high-throughput experimentation to identify optimal conditions (e.g., catalyst-free vs. Pd-mediated coupling) .

Q. What strategies are effective for modifying the cycloheptyl group to enhance pharmacological properties?

  • Methodology : Synthesize analogs with substituents (e.g., hydroxyl, fluorine) on the cycloheptyl ring. Assess logP (HPLC-based) to predict lipophilicity and BBB permeability. Compare bioactivity via in vitro assays (e.g., enzyme inhibition). Structural data from analogs (e.g., 6-aryl-4-cycloamino-triazines) suggest bulky substituents improve target selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.